Cas no 2770533-89-4 ((9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate)

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate 化学的及び物理的性質
名前と識別子
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- (9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate
- EN300-7207252
- 2770533-89-4
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- インチ: 1S/C22H21NO2/c1-2-15-11-12-16(13-15)23-22(24)25-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-10,15-16,21H,11-14H2,(H,23,24)
- InChIKey: PVRSYNLQZPGMPH-UHFFFAOYSA-N
- SMILES: O(C(NC1CCC(C#C)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 331.157228913g/mol
- 同位素质量: 331.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 513
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 38.3Ų
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7207252-0.25g |
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |
2770533-89-4 | 0.25g |
$1196.0 | 2023-07-06 | ||
Enamine | EN300-7207252-10.0g |
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |
2770533-89-4 | 10.0g |
$5590.0 | 2023-07-06 | ||
Enamine | EN300-7207252-0.5g |
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |
2770533-89-4 | 0.5g |
$1247.0 | 2023-07-06 | ||
Enamine | EN300-7207252-0.05g |
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |
2770533-89-4 | 0.05g |
$1091.0 | 2023-07-06 | ||
Enamine | EN300-7207252-0.1g |
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |
2770533-89-4 | 0.1g |
$1144.0 | 2023-07-06 | ||
Enamine | EN300-7207252-1.0g |
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |
2770533-89-4 | 1.0g |
$1299.0 | 2023-07-06 | ||
Enamine | EN300-7207252-5.0g |
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |
2770533-89-4 | 5.0g |
$3770.0 | 2023-07-06 | ||
Enamine | EN300-7207252-2.5g |
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |
2770533-89-4 | 2.5g |
$2548.0 | 2023-07-06 |
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate 関連文献
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1. Back matter
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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8. Caper tea
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamateに関する追加情報
Comprehensive Overview of (9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate (CAS No. 2770533-89-4)
The compound (9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate (CAS No. 2770533-89-4) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, peptide synthesis, and materials science. Its unique structure, featuring a fluorenylmethyl (Fmoc) protecting group and an ethynylcyclopentyl moiety, makes it a versatile intermediate for advanced research applications. This article delves into its properties, synthesis, and potential uses, while addressing common queries from researchers and industry professionals.
One of the most frequently searched topics related to CAS No. 2770533-89-4 is its role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely recognized for its ability to protect amino acids during peptide assembly, and the incorporation of an ethynyl functionality opens doors to click chemistry applications. Researchers often inquire about the compound's stability, solubility, and compatibility with other reagents, which are critical for optimizing synthetic protocols.
In recent years, the demand for click chemistry-compatible building blocks has surged, driven by advancements in bioconjugation and drug discovery. The ethynylcyclopentyl segment in (9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate enables efficient azide-alkyne cycloaddition reactions, a cornerstone of modern bioorthogonal chemistry. This property aligns with the growing interest in targeted drug delivery systems and proteomics, where precise molecular labeling is essential.
Another hot topic is the compound's potential in polymer science. The Fmoc group's photolabile characteristics and the ethynyl group's reactivity make it a candidate for designing stimuli-responsive materials. Questions about its thermal stability and compatibility with polymerization techniques are common among material scientists exploring smart coatings and biodegradable polymers.
From a synthetic perspective, the preparation of CAS No. 2770533-89-4 involves multi-step organic transformations, often starting from 9-fluorenylmethanol and 3-ethynylcyclopentylamine. Researchers frequently search for optimized protocols to achieve high yields and purity, particularly for large-scale production. The compound's HPLC and NMR characterization data are also highly sought after for quality control purposes.
Environmental and safety considerations are increasingly important in chemical research. While (9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate is not classified as hazardous, proper handling guidelines—such as avoiding prolonged exposure and using personal protective equipment—are often discussed in forums and technical datasheets. These discussions reflect the broader trend toward green chemistry and sustainable lab practices.
In summary, CAS No. 2770533-89-4 represents a convergence of innovation in peptide chemistry, materials science, and bioconjugation. Its dual functionality as a protecting group and a click chemistry handle positions it as a valuable tool for researchers tackling challenges in drug development, nanotechnology, and beyond. As interest in these fields grows, so too will the demand for high-quality, well-characterized intermediates like this compound.
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